
Plumbanone--cobalt (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbanone–cobalt (1/1) is a coordination compound that features a cobalt atom complexed with plumbanone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of plumbanone–cobalt (1/1) typically involves the reaction of cobalt salts with plumbanone under controlled conditions. One common method is the co-precipitation technique, where cobalt salts are mixed with plumbanone in a solvent, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of pure plumbanone–cobalt (1/1).
Industrial Production Methods
On an industrial scale, the production of plumbanone–cobalt (1/1) may involve more advanced techniques such as hydrothermal synthesis or solvothermal methods. These methods allow for better control over the particle size and morphology of the compound, which can be crucial for its applications in catalysis and other fields.
Analyse Des Réactions Chimiques
Types of Reactions
Plumbanone–cobalt (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt oxides, while reduction can produce cobalt metal or lower oxidation state cobalt complexes.
Applications De Recherche Scientifique
Plumbanone–cobalt (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biomedicine: Research is ongoing to explore its potential as an antimicrobial agent and its use in drug delivery systems.
Environmental Science: It is investigated for its potential in environmental remediation, such as the removal of pollutants from water.
Mécanisme D'action
The mechanism of action of plumbanone–cobalt (1/1) involves its ability to coordinate with various substrates and facilitate chemical reactions. The cobalt center can undergo redox changes, allowing it to participate in electron transfer processes. The specific molecular targets and pathways involved depend on the particular application, such as catalysis or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt Ferrite (CoFe2O4): Known for its magnetic properties and used in biomedical applications.
Cobalt Oxide (Co3O4): Used as an electrode material in batteries and as a catalyst.
Cobalt Nanoparticles: Utilized in various applications due to their catalytic and magnetic properties.
Uniqueness
Plumbanone–cobalt (1/1) is unique due to its specific coordination environment and the presence of plumbanone, which imparts distinct chemical properties. This makes it particularly suitable for certain catalytic applications where other cobalt compounds may not be as effective.
Propriétés
Numéro CAS |
236103-74-5 |
|---|---|
Formule moléculaire |
CoOPb |
Poids moléculaire |
282 g/mol |
Nom IUPAC |
cobalt;oxolead |
InChI |
InChI=1S/Co.O.Pb |
Clé InChI |
QYTIMUTVWNZQTI-UHFFFAOYSA-N |
SMILES canonique |
O=[Pb].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




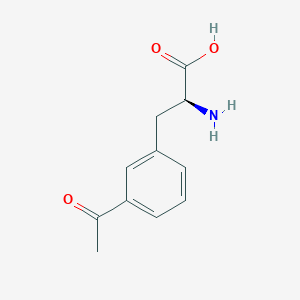
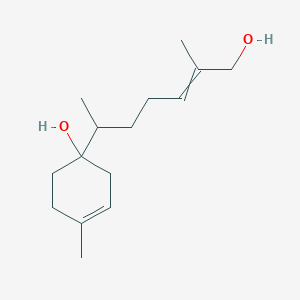
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
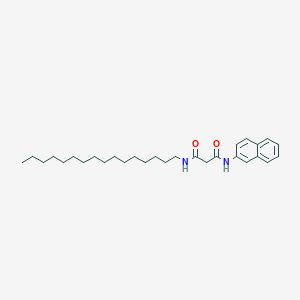
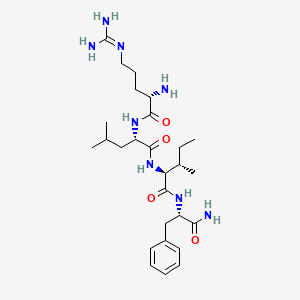

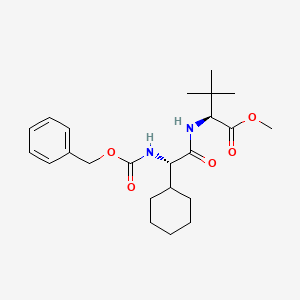
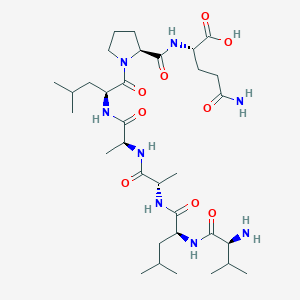
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)


